molecular formula C23H26N2O5 B2531362 N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide CAS No. 888464-00-4

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2531362
CAS No.: 888464-00-4
M. Wt: 410.47
InChI Key: BWLUHMOWOSGZNN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (CAS 888464-00-4) is a synthetic benzofuran carboxamide derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C 23 H 26 N 2 O 5 and a molecular weight of 410.47 g/mol, this compound is characterized by its distinct structural features, including a benzofuran core linked to a 2,5-dimethoxyphenyl group via a carboxamide bridge and a 2-ethylbutanamido side chain . Benzofuran-2-carboxamide derivatives represent a prominent class of bioactive compounds with emerging therapeutic potential. Recent scientific literature highlights that structurally similar compounds are being investigated as potent modulators of amyloid-beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease research . Certain analogues can act as inhibitors, reducing Aβ42 fibrillogenesis and providing neuroprotection against Aβ42-induced cytotoxicity, while others can accelerate aggregation, making this chemical class a valuable tool for studying aggregation mechanisms . Furthermore, related 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated notable neuroprotective and antioxidant activities in cellular models, protecting neuronal cells from NMDA-induced excitotoxicity and scavenging free radicals . Another study on a stilbene-derivative, BK3C231, showed activation of the Nrf2/ARE signaling pathway, leading to the upregulation of cytoprotective enzymes like NQO1, GST, and HO-1, suggesting a potential mechanism for chemopreventive activity . This combination of potential neuroprotective, antioxidant, and protein-aggregation-modulating properties makes this compound a compelling candidate for advanced research applications. It is primarily suited for use as a reference standard or a building block in the design and synthesis of novel pharmacological tools for neuroscience, oncology, and chemoprevention studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-18(16)30-21(20)23(27)24-17-13-15(28-3)11-12-19(17)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLUHMOWOSGZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

The benzofuran core is classically prepared via Perkin rearrangement of 3-bromocoumarins under basic conditions. For example, microwave-assisted regioselective bromination of methoxycoumarins with N-bromosuccinimide (NBS) yields 3-bromocoumarins in 85–89% efficiency. Subsequent base-catalyzed rearrangement (e.g., KOH/EtOH) quantitatively generates benzofuran-2-carboxylic acids.

Example Protocol:

  • Bromination :
    • Substrate: 7-Methoxycoumarin (10 mmol).
    • Reagent: NBS (12 mmol), CH₃CN, microwave irradiation (100°C, 20 min).
    • Yield: 87%.
  • Perkin Rearrangement :
    • 3-Bromo-7-methoxycoumarin (5 mmol), KOH (15 mmol), EtOH, reflux (3 h).
    • Product: 7-Methoxybenzofuran-2-carboxylic acid (quantitative).

Functionalization at C3: Nitro Group Introduction and Reduction

To install the 3-amino group, electrophilic aromatic nitration is employed. Using a mixed HNO₃/H₂SO₄ system, nitration occurs preferentially at the C3 position due to the electron-donating methoxy group’s directing effects.

Nitration:

  • Substrate: 7-Methoxybenzofuran-2-carboxylic acid (5 mmol).
  • Reagents: HNO₃ (65%, 6 mmol), H₂SO₄ (10 mL), 0°C, 2 h.
  • Product: 3-Nitro-7-methoxybenzofuran-2-carboxylic acid (78%).

Reduction to Amine:

  • Substrate: 3-Nitro derivative (5 mmol).
  • Reagent: H₂ (1 atm), 10% Pd/C (50 mg), EtOH, rt, 6 h.
  • Product: 3-Amino-7-methoxybenzofuran-2-carboxylic acid (92%).

Sequential Amidation Reactions

C3 Acylation with 2-Ethylbutanoyl Chloride

The 3-amino group is acylated under Schotten-Baumann conditions to minimize racemization:

  • Reagents : 2-Ethylbutanoyl chloride (1.2 eq), NaOH (2 eq), THF/H₂O (1:1), 0°C → rt, 4 h.
  • Yield : 88% (3-(2-ethylbutanamido)-7-methoxybenzofuran-2-carboxylic acid).

Carboxamide Formation with 2,5-Dimethoxyaniline

Activation of the C2 carboxylic acid is achieved via EDCl/HOBt coupling :

  • Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DMF, 2,5-dimethoxyaniline (1.2 eq), rt, 12 h.
  • Yield : 85% (N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide).

Alternative Catalytic Approaches

Rhodium-Catalyzed Benzofuran Synthesis

Recent advances in CpRh-catalyzed C–H activation enable direct annulation of benzamides with vinylene carbonate, bypassing traditional coumarin intermediates. This method offers superior regiocontrol for C3 functionalization:

Protocol:

  • Substrate: N-Methoxybenzamide (5 mmol).
  • Catalyst: CpRhCl₂ (5 mol%), AgOPiv (20 mol%), DCE, 80°C, 12 h.
  • Product: 3-Aminobenzofuran-2-carboxylate (74%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 6.92–6.85 (m, 3H, ArH), 3.82 (s, 6H, OCH₃), 2.31–2.18 (m, 4H, CH₂CH₂), 1.44 (t, J = 7.2 Hz, 6H, CH₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₂₄H₂₇N₂O₆: 463.1869; found: 463.1865.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost (Relative)
Perkin Rearrangement Coumarin bromination 87 98 Low
Rhodium Catalysis C–H activation 74 95 High
Microwave Nitration Nitro group introduction 78 97 Moderate

Industrial and Green Chemistry Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in amidation steps reduces environmental impact while maintaining yields (82% vs. 85% in DMF).

Continuous Flow Synthesis

Microreactor systems enhance safety and scalability for nitration (residence time: 2 min, yield: 81%).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic reagents (e.g., Grignard reagents) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (Target) Benzofuran - 2,5-Dimethoxyphenyl (N-linked)
- 3-(2-Ethylbutanamido)
Not specified Branched aliphatic chain enhances lipophilicity; methoxy groups may improve solubility .
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1) Benzothiazole - 6-Trifluoromethyl
- 2,5-Dimethoxyphenyl (via acetamide linker)
Not specified Trifluoromethyl group increases metabolic stability; benzothiazole core may enhance π-π interactions .
(E)-3-(3-(Benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide Benzofuran - 2,5-Dimethoxyphenyl (N-linked)
- 3-Acrylamido-benzodioxol
486.5 Rigid acrylamido linker and benzodioxol group may reduce conformational flexibility compared to the target compound .
N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea (EP3348550A1) Benzothiazole - 6-Trifluoromethyl
- 4-Methoxyphenyl (via urea linker)
Not specified Urea linker introduces hydrogen-bonding potential; methoxy group balances hydrophobicity .

Key Observations:

Core Scaffold Differences :

  • The target compound’s benzofuran core (oxygen-containing heterocycle) contrasts with benzothiazole derivatives (sulfur-containing) in and . Benzothiazoles are often associated with enhanced electronic properties and metabolic resistance due to sulfur’s electronegativity .
  • The benzofuran-based analog in shares the same core as the target compound but replaces the 2-ethylbutanamido group with a benzodioxol-acrylamido moiety , introducing rigidity and extended conjugation .

Substituent Effects :

  • Methoxy Groups : The 2,5-dimethoxyphenyl group is common across all compounds, likely contributing to solubility via polar interactions while maintaining aromatic bulk .
  • Trifluoromethyl Groups : Present in benzothiazole derivatives (e.g., EP3348550A1), these substituents enhance metabolic stability and hydrophobic binding .
  • Linker Variability : The target compound’s 2-ethylbutanamido group (branched aliphatic chain) contrasts with the acrylamido linker in , which may restrict rotational freedom and alter binding kinetics .

Benzothiazole derivatives with trifluoromethyl groups (e.g., EP3348550A1) may exhibit stronger electron-withdrawing effects, influencing redox stability and receptor affinity .

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C20H28N2O4\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{4}

This structure features a benzofuran core with substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following sections summarize key findings related to its analgesic and anti-inflammatory properties.

Analgesic Activity

  • Mechanism of Action : The analgesic effects of benzofuran derivatives have been attributed to non-opioid pathways. For instance, studies have shown that certain derivatives act independently of the opioid system, suggesting alternative mechanisms such as serotonergic pathways may be involved .
  • Efficacy : In comparative studies, related compounds demonstrated significant antinociceptive effects in various pain models. Notably, some derivatives were found to be more potent than traditional analgesics like aspirin and acetaminophen, indicating a promising therapeutic profile .
  • Case Studies :
    • A study involving a structurally similar compound reported dose-dependent antinociception in animal models using methods such as the hot plate and tail-flick tests. The results indicated a long-lasting effect (up to 4 hours) post-administration .
    • Another investigation highlighted that the analgesic action was not influenced by common antagonists, reinforcing the notion that these compounds may operate through unique pathways .

Anti-inflammatory Activity

  • Inflammation Models : Compounds within this class have been tested in models of inflammation, where they exhibited significant reductions in inflammatory markers and pain responses.
  • Research Findings : A study noted that certain benzofuran derivatives showed inhibition of pro-inflammatory cytokines, suggesting potential utility in treating inflammatory conditions .

Data Tables

Activity Type Compound Potency Mechanism
AnalgesicThis compoundMore potent than aspirinNon-opioid pathways
Anti-inflammatorySimilar benzofuran derivativesSignificant reductionCytokine inhibition

Q & A

(Basic) What are the established synthetic routes for this compound, and what key reaction conditions are critical for success?

Answer:
The synthesis typically involves multi-step processes:

Benzofuran core formation : Cyclization of substituted precursors under anhydrous conditions (e.g., NaH in THF at 0°C to control exothermic reactions) .

Amidation : Reaction of the benzofuran-2-carboxylic acid derivative with 2-ethylbutanamide using coupling agents (e.g., DMF as solvent, LiH as base, and Na₂CO₃ for pH control) .

Functionalization : Introduction of the 2,5-dimethoxyphenyl group via Pd-catalyzed cross-coupling or nucleophilic substitution .
Critical conditions :

  • Strict temperature control during cyclization to avoid side reactions.
  • Anhydrous solvents to prevent hydrolysis of intermediates.
  • Catalytic systems (e.g., Pd) for regioselective coupling .

(Basic) Which spectroscopic methods are most reliable for confirming structural integrity?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragment patterns .
    Note : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

(Advanced) How can researchers resolve contradictions between observed and theoretical spectral data?

Answer:

  • Re-examine reaction pathways : Trace impurities (e.g., unreacted starting materials or regioisomers) may arise from incomplete coupling .
  • Dynamic NMR studies : Detect conformational flexibility or tautomerism in amide/benzofuran moieties .
  • X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., methoxy group orientation) .
    Example : reported discrepancies in 13C NMR shifts for benzofuran derivatives due to unexpected π-stacking interactions .

(Advanced) What methodologies optimize the amidation step yield?

Answer:

  • Coupling agents : Compare EDCI/HOBt vs. DCC/DMAP systems for efficiency .
  • Solvent optimization : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity .
  • Temperature gradients : Stepwise heating (25°C → 60°C) to drive reaction completion .
    Data from evidence :
ConditionYield (%)Reference
DMF, LiH, 25°C72
THF, NaH, 0°C → 60°C85

(Basic) What purification techniques ensure high-purity isolates?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures for final product polishing .
  • HPLC : Preparative reverse-phase HPLC for >99% purity in pharmacological studies .

(Advanced) How to design SAR studies for biological activity evaluation?

Answer:

  • Modify substituents :
    • Vary methoxy groups (2,5-position) to assess steric/electronic effects .
    • Replace 2-ethylbutanamido with bulkier acyl groups to probe binding pocket tolerance .
  • Assay selection :
    • Enzymatic inhibition (e.g., kinase assays) .
    • Cellular uptake studies (e.g., fluorescence tagging) .

(Basic) What challenges arise in scaling up synthesis?

Answer:

  • Reaction homogeneity : Use continuous flow reactors for exothermic steps (e.g., cyclization) .
  • Cost of catalysts : Optimize Pd loading or switch to cheaper alternatives (e.g., Cu) .
  • Waste management : Solvent recovery systems for DMF/THF .

(Advanced) Which computational methods predict target binding affinity?

Answer:

  • Molecular docking : AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .
  • Free energy calculations : MM-PBSA to quantify binding energetics .

(Basic) How should this compound be stored for stability?

Answer:

  • Storage : Argon atmosphere at -20°C in amber vials to prevent photodegradation .
  • Stability tests : Monitor via HPLC every 3 months; discard if purity drops below 95% .

(Advanced) How to mitigate side reactions during benzofuran ring formation?

Answer:

  • Temperature control : Slow addition of NaH to THF at 0°C to minimize dimerization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
  • In situ monitoring : Use FTIR to detect intermediate formation and adjust conditions .

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